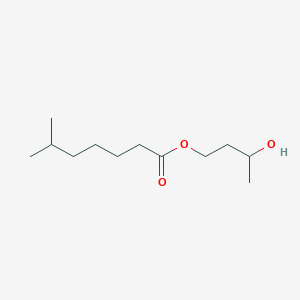
3-Hydroxybutyl 6-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl 6-methylheptanoate can be achieved through the esterification of 6-methylheptanoic acid with 3-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysts, such as lipases, can also be explored to achieve a more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutyl 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
3-Hydroxybutyl 6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxybutyl 6-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybutyl acetate
- 6-Methylheptanoic acid
- 3-Hydroxybutyl 3-hydroxybutyrate
Uniqueness
3-Hydroxybutyl 6-methylheptanoate is unique due to its specific ester structure, which combines the properties of both 3-hydroxybutanol and 6-methylheptanoic acid. This unique combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89457-33-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-hydroxybutyl 6-methylheptanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)6-4-5-7-12(14)15-9-8-11(3)13/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
IOAAFZMANYEJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















